1-(2-Methoxy-5-methylphenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea
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Overview
Description
1-(2-methoxy-5-methylphenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea is a member of tetralins.
Scientific Research Applications
Anticancer Activity
1-(2-Methoxy-5-methylphenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea and its derivatives have shown potential in anticancer research. Studies have indicated that certain derivatives, like 3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-1,1-dimethylurea, exhibit cytotoxic activity against human glioblastoma and prostate cancer cell lines, suggesting their potential as anticancer agents (Özgeriş et al., 2017).
Sigma Receptor Ligands
Compounds related to 1-(2-Methoxy-5-methylphenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea have been studied as sigma receptor ligands. Research has focused on the synthesis of these compounds to explore their affinity and selectivity for sigma(1) and sigma(2) receptors. These receptors are relevant in various physiological processes, and compounds showing high affinity for them could be useful in tumor research and therapy (Berardi et al., 2005).
Positron Emission Tomography Radiotracers
Modifications of 1-(2-Methoxy-5-methylphenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea structures have been researched for their potential use in positron emission tomography (PET) radiotracers. The aim is to create analogues with reduced lipophilicity, which could be used in diagnostic applications in oncology, especially for imaging and tracking tumor cells (Abate et al., 2011).
Cellular Localization Studies
Fluorescent derivatives of sigma(2) high-affinity ligands related to 1-(2-Methoxy-5-methylphenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea have been developed for studying cellular uptake and localization in tumor cells. These compounds can help understand the mechanisms of action of sigma(2) receptors and their role in cell proliferation and cancer therapy (Abate et al., 2011).
Serotonin Receptor Agents
Research has also focused on developing N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, which are structurally related to 1-(2-Methoxy-5-methylphenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea, as agents for serotonin (5-HT) receptors. These compounds have been evaluated for their affinity and activity at 5-HT7 receptors, important in neurological and psychiatric conditions (Leopoldo et al., 2004).
properties
Product Name |
1-(2-Methoxy-5-methylphenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea |
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Molecular Formula |
C19H22N2O2 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea |
InChI |
InChI=1S/C19H22N2O2/c1-13-10-11-18(23-2)17(12-13)21-19(22)20-16-9-5-7-14-6-3-4-8-15(14)16/h3-4,6,8,10-12,16H,5,7,9H2,1-2H3,(H2,20,21,22) |
InChI Key |
KTKLSHXIWDVDMF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NC2CCCC3=CC=CC=C23 |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NC2CCCC3=CC=CC=C23 |
solubility |
0.3 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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